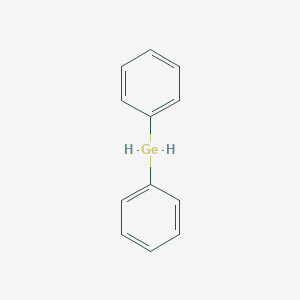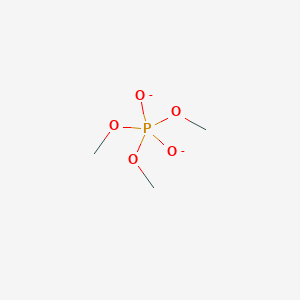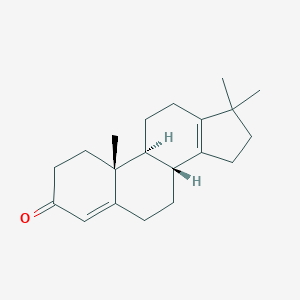
硝酸铑
描述
Rhodium nitrate is a chemical compound with the formula Rh(NO₃)₃. It is a coordination complex of rhodium in the +3 oxidation state, combined with nitrate ions. This compound is typically found in solution form and is known for its applications in various fields, including catalysis and material science. Rhodium nitrate is a brownish solution and is highly soluble in water.
科学研究应用
Rhodium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, hydroformylation, and oxidation reactions.
Biology: Employed in the study of biological systems and as a catalyst in biochemical reactions.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and other biological molecules.
Industry: Utilized in the production of catalytic converters for automobiles, which help reduce harmful emissions
作用机制
Target of Action
Rhodium nitrate is an inorganic compound, a salt of rhodium and nitric acid with the formula Rh(NO3)3 . The primary targets of rhodium nitrate are biomolecules such as DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These biomolecules play crucial roles in various biological processes, including gene expression, protein synthesis, and cellular signaling.
Mode of Action
Rhodium nitrate interacts with its targets, primarily biomolecules, in a unique way. It is suggested that rhodium compounds bond to DNA, RNA, or the corresponding purines and inhibit their synthesis . This interaction leads to changes in the normal functioning of these biomolecules, thereby affecting the biological processes they are involved in .
Biochemical Pathways
The interaction of rhodium nitrate with biomolecules affects various biochemical pathways. For instance, the binding of rhodium complexes with the DNA of cells leads to inhibition of DNA replication . This can affect the cell division process, potentially leading to cell death.
Result of Action
The molecular and cellular effects of rhodium nitrate’s action are largely unknown. It is suggested that rhodium compounds are genotoxic . Rhodium trichloride and various rhodium(III) complexes are positive in indicator tests and bacterial mutagenicity tests
Action Environment
The action, efficacy, and stability of rhodium nitrate can be influenced by various environmental factors. For instance, the temperature, pH, and concentration of other substances in the environment can affect the rate and extent of nitrate reduction . .
准备方法
Synthetic Routes and Reaction Conditions: Rhodium nitrate can be synthesized through the reaction of rhodium metal or rhodium oxide with nitric acid. The process involves dissolving rhodium in concentrated nitric acid, which results in the formation of rhodium nitrate. The reaction is typically carried out under controlled conditions to ensure complete dissolution and formation of the desired product.
Industrial Production Methods: In industrial settings, rhodium nitrate is produced by dissolving rhodium black (a finely divided form of rhodium) in concentrated sulfuric acid under heating. The pH of the solution is then controlled to precipitate rhodium hydroxide, which is subsequently dissolved in nitric acid to form rhodium nitrate .
化学反应分析
Types of Reactions: Rhodium nitrate undergoes various chemical reactions, including:
Oxidation: Rhodium nitrate can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced to form rhodium metal or other rhodium compounds.
Substitution: Rhodium nitrate can undergo ligand substitution reactions, where the nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve the use of reducing agents such as hydrogen or carbon monoxide.
Reduction Reactions: Often carried out using reducing agents like sodium borohydride or hydrazine.
Substitution Reactions: Conducted in the presence of ligands such as ethylenediamine or phosphines.
Major Products Formed:
Oxidation: Formation of rhodium oxides.
Reduction: Formation of rhodium metal or rhodium hydrides.
Substitution: Formation of various rhodium complexes with different ligands
相似化合物的比较
- Rhodium chloride
- Rhodium acetate
- Rhodium sulfate
属性
CAS 编号 |
10139-58-9 |
|---|---|
分子式 |
HNO3Rh |
分子量 |
165.919 g/mol |
IUPAC 名称 |
nitric acid;rhodium |
InChI |
InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |
InChI 键 |
SXUZODOWIKVCDO-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |
规范 SMILES |
[N+](=O)(O)[O-].[Rh] |
Key on ui other cas no. |
10139-58-9 |
Pictograms |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



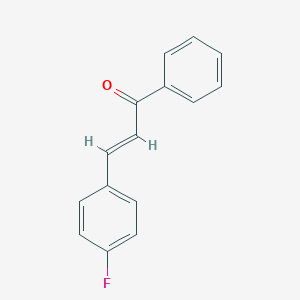
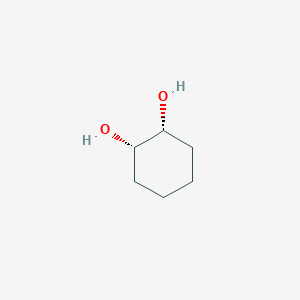
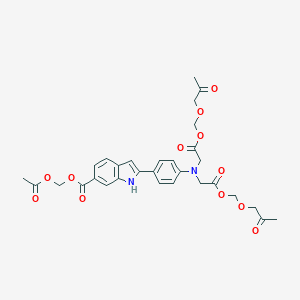

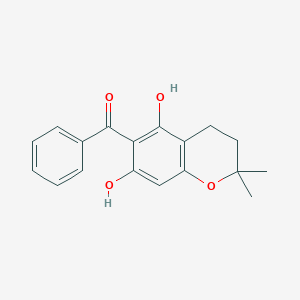

![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)
